molecular formula C8H12F3NO2 B15260323 Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

Cat. No.: B15260323
M. Wt: 211.18 g/mol
InChI Key: NVYHYAAHOLNXFI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl ring and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 2-cyclopropyl-3,3,3-trifluoropropanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and cyclopropyl ring contribute to its unique binding properties, which can modulate the activity of target proteins and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-3,3,3-trifluoropropanoate: Lacks the cyclopropyl ring, which may affect its reactivity and binding properties.

    Cyclopropylamine derivatives: Share the cyclopropyl ring but differ in the presence of the trifluoromethyl group.

    Trifluoromethylated compounds: Contain the trifluoromethyl group but may have different core structures.

The uniqueness of this compound lies in its combination of the cyclopropyl ring and trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

InChI

InChI=1S/C8H12F3NO2/c1-2-14-6(13)7(12,5-3-4-5)8(9,10)11/h5H,2-4,12H2,1H3

InChI Key

NVYHYAAHOLNXFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CC1)(C(F)(F)F)N

Origin of Product

United States

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